molecular formula C14H14N2O B2975425 N-(2-Quinolin-2-ylethyl)prop-2-enamide CAS No. 2305474-65-9

N-(2-Quinolin-2-ylethyl)prop-2-enamide

Cat. No.: B2975425
CAS No.: 2305474-65-9
M. Wt: 226.279
InChI Key: HGNOXGOPWIMEII-UHFFFAOYSA-N
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Description

N-(2-Quinolin-2-ylethyl)prop-2-enamide is an organic compound characterized by the presence of a quinoline ring attached to an ethyl chain, which is further connected to a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Quinolin-2-ylethyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and an appropriate ethylating agent.

    Ethylation: Quinoline undergoes ethylation to form 2-ethylquinoline.

    Amidation: The 2-ethylquinoline is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Quinolin-2-ylethyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: N-(2-Quinolin-2-ylethyl)prop-2-enamine.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Quinolin-2-ylethyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N-(2-Quinolin-2-ylethyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with proteins, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Quinolin-2-ylethyl)acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.

    N-(2-Quinolin-2-ylethyl)benzamide: Contains a benzamide group instead of a prop-2-enamide group.

    N-(2-Quinolin-2-ylethyl)but-2-enamide: Similar structure but with a but-2-enamide group.

Uniqueness

N-(2-Quinolin-2-ylethyl)prop-2-enamide is unique due to the presence of the prop-2-enamide group, which can participate in additional chemical reactions such as polymerization or cross-linking, making it versatile for various applications.

Properties

IUPAC Name

N-(2-quinolin-2-ylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-14(17)15-10-9-12-8-7-11-5-3-4-6-13(11)16-12/h2-8H,1,9-10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNOXGOPWIMEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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